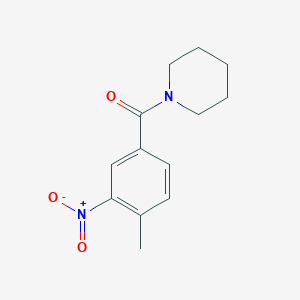

(4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(4-methyl-3-nitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10-5-6-11(9-12(10)15(17)18)13(16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGNNSSZFHUHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Nitrophenyl Piperidin 1 Yl Methanone

Retrosynthetic Analysis of the (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.innih.gov The primary disconnection for (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone is the amide (methanone) bond, which is a C-N bond between the carbonyl carbon and the piperidine (B6355638) nitrogen. This is a logical disconnection as numerous reliable methods exist for the formation of amide bonds. amazonaws.com

This disconnection yields two primary synthons: an acyl cation synthon derived from the 4-methyl-3-nitrophenyl moiety and a piperidine-based nucleophilic amine synthon. The corresponding chemical equivalents, or starting materials, for these synthons are 4-methyl-3-nitrobenzoic acid and piperidine, respectively.

Figure 1: Retrosynthetic Disconnection

Further retrosynthetic analysis of 4-methyl-3-nitrobenzoic acid leads back to simpler aromatic precursors. For instance, it can be envisioned as arising from the nitration of p-toluic acid or the selective oxidation of 2,4-dimethylnitrobenzene. google.comchemicalbook.com Piperidine itself is a readily available commercial reagent, though it can be synthesized through methods like the hydrogenation of pyridine.

Multi-Step Organic Reaction Sequences for Compound Synthesis

The synthesis of the title compound is achieved by forming an amide bond between the two key precursors identified in the retrosynthetic analysis.

The synthesis begins with a suitable nitrophenyl precursor, typically 4-methyl-3-nitrobenzoic acid. chemicalbook.com This carboxylic acid is generally not reactive enough to directly form an amide with piperidine under standard conditions. Therefore, it must first be "activated."

A common and effective method for activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting 4-methyl-3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The resulting 4-methyl-3-nitrobenzoyl chloride is a highly reactive electrophile, primed for nucleophilic attack by an amine.

Alternative activation methods involve the use of coupling reagents that form a reactive intermediate in situ. These reagents are widely used in peptide synthesis and are applicable here. researchgate.net

Piperidine serves as the nucleophile in the key bond-forming step. The nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the activated 4-methyl-3-nitrobenzoic acid derivative. nih.gov This reaction is a classic example of nucleophilic acyl substitution.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent side reactions with the solvent. A non-nucleophilic base, like triethylamine (B128534) (Et₃N) or pyridine, is usually added to the reaction mixture. The purpose of the base is to neutralize the acidic byproduct (e.g., HCl if using an acyl chloride) that is formed during the reaction, which would otherwise protonate the piperidine starting material and render it non-nucleophilic.

Key Condensation Reactions in Methanone (B1245722) Formation

The formation of the methanone (amide) linkage is the crucial condensation step in the synthesis. The efficiency of this step depends on the choice of coupling reagents and reaction conditions. researchgate.net

Acyl Chloride Method: The most straightforward approach involves the reaction of 4-methyl-3-nitrobenzoyl chloride with piperidine. This reaction is typically fast and high-yielding. The reaction proceeds at room temperature or below, and the primary challenge is controlling the reaction's exothermicity and managing the HCl byproduct.

Peptide Coupling Reagents: For instances where the acyl chloride is unstable or difficult to prepare, or for more sensitive substrates, other amide coupling reagents are employed. These reagents activate the carboxylic acid in situ to form a reactive species that then readily reacts with the amine. acgpubs.org

Below is a table summarizing common condensation strategies.

| Activation Method | Reagents | Typical Byproducts | Advantages | Disadvantages |

| Acyl Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | SO₂, HCl, CO, CO₂ | High reactivity, cost-effective | Harsh conditions, potential for side reactions |

| Carbodiimide Coupling | DCC, EDC | DCU (urea), EDU (urea) | Mild conditions, widely used | Urea byproduct can be difficult to remove |

| Phosphonium Salts | BOP, PyBOP | HMPA (carcinogenic) | High efficiency, good for hindered substrates | Expensive, toxic byproducts |

| Uronium Salts | HBTU, HATU | Tetramethylurea | Fast reaction times, high yields | Costly, moisture sensitive |

Table 1: Common Amide Bond Formation Strategies.

Approaches for Derivatization and Analogue Synthesis

The (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone framework can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. researchgate.net Derivatization can occur at either the nitrophenyl ring or the piperidine ring.

The term "N-substituent" on the piperidine ring in the final product is a misnomer, as the nitrogen is part of the amide linkage and is tertiary. However, a powerful strategy for analogue synthesis involves utilizing piperidine derivatives that are already substituted on the ring carbons. researchgate.netnih.gov By replacing piperidine with a substituted piperidine in the condensation reaction, a wide array of analogues can be generated.

The table below lists examples of substituted piperidines that can be used to synthesize analogues.

| Piperidine Derivative | Potential Analogue Structure | Purpose of Modification |

| Piperidine | (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone | Parent Compound |

| 4-Methylpiperidine | (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone | Introduce lipophilicity, steric bulk |

| 4-Hydroxypiperidine | (4-Hydroxypiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone | Introduce H-bond donor/acceptor, increase polarity |

| Ethyl nipecotate (Ethyl piperidine-3-carboxylate) | Ethyl 1-(4-methyl-3-nitrobenzoyl)piperidine-3-carboxylate | Introduce ester functionality for further modification |

| 4-Aminopiperidine (N-protected) | (4-Amino(protected)piperidin-1-yl)(4-methyl-3-nitrophenyl)methanone | Introduce a site for further chain extension |

Table 2: Examples of Piperidine Derivatives for Analogue Synthesis.

Furthermore, the nitro group on the phenyl ring is a versatile functional group for derivatization. It can be reduced to an amine, which can then undergo a vast number of subsequent reactions (e.g., diazotization, acylation, alkylation) to create a diverse set of analogues.

Aromatic Ring Substituent Variations (e.g., Methyl, Nitro, Halogenation)

The chemical versatility of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone lies in the potential for modification of the substituents on the phenyl ring. These transformations can lead to a diverse range of derivatives with potentially altered physical, chemical, and biological properties. The primary sites for these variations are the methyl and nitro groups, as well as the unoccupied positions on the aromatic ring, which are susceptible to electrophilic substitution reactions such as halogenation.

Reduction of the Nitro Group:

The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is fundamental in organic synthesis as it provides a route to aromatic amines, which are valuable precursors for a wide array of further chemical modifications. For the target compound, the reduction of the 3-nitro group would yield (3-amino-4-methylphenyl)(piperidin-1-yl)methanone. This reaction can be achieved through various established methods, with catalytic hydrogenation being one of the most common and efficient.

Detailed research findings on analogous compounds suggest that the reduction of an aromatic nitro group in the presence of an amide is a feasible transformation. The choice of reducing agent and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group without affecting the amide functionality.

Interactive Data Table: Representative Conditions for Nitro Group Reduction

| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) |

| 1 | H₂, Pd/C (10%) | Ethanol | 25 | 1 atm | >95 |

| 2 | Sn, HCl (conc.) | Ethanol | 78 | Ambient | 85-95 |

| 3 | Fe, NH₄Cl | Ethanol/Water | 78 | Ambient | 80-90 |

| 4 | NaBH₄, NiCl₂·6H₂O | Methanol | 0-25 | Ambient | 75-85 |

Note: The data in this table is representative of typical conditions for the reduction of aromatic nitro groups in the presence of amide functionalities and is not based on specific experimental results for (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone.

Oxidation of the Methyl Group:

The oxidation of the methyl group on the aromatic ring to a carboxylic acid would result in the formation of (4-carboxy-3-nitrophenyl)(piperidin-1-yl)methanone. However, this transformation is generally challenging due to the presence of the deactivating nitro group on the same ring. Strong oxidizing agents and forcing reaction conditions are typically required to effect the oxidation of an alkyl group on an electron-deficient aromatic ring.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic media could potentially be employed. The harsh conditions necessary for this oxidation may, however, lead to side reactions or degradation of the amide moiety.

Interactive Data Table: Potential Conditions for Methyl Group Oxidation

| Entry | Oxidizing Agent | Medium | Temperature (°C) | Reaction Time (h) | Potential Product |

| 1 | KMnO₄ | aq. NaOH, heat | >100 | 4-8 | (4-carboxy-3-nitrophenyl)(piperidin-1-yl)methanone |

| 2 | K₂Cr₂O₇ | H₂SO₄ (conc.), heat | >100 | 6-12 | (4-carboxy-3-nitrophenyl)(piperidin-1-yl)methanone |

| 3 | CrO₃ | Acetic Acid, heat | 80-100 | 2-4 | (4-carboxy-3-nitrophenyl)(piperidin-1-yl)methanone |

Note: The data in this table represents potential conditions for the oxidation of an aromatic methyl group in a deactivated ring system and is not based on specific experimental results for (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone. The feasibility and yields of these reactions would require experimental verification.

Halogenation of the Aromatic Ring:

The aromatic ring of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone can undergo electrophilic halogenation, such as bromination or chlorination. The position of halogenation will be directed by the existing substituents. The methyl group is an activating, ortho-, para-director, while the nitro and the piperidin-1-yl)methanone groups are deactivating, meta-directors.

Considering the directing effects, the most likely positions for halogenation would be ortho to the methyl group (position 5) or ortho to the nitro group and meta to the methyl group (position 2). Steric hindrance from the adjacent substituents would also play a significant role in determining the regioselectivity of the reaction.

Interactive Data Table: Predicted Outcomes of Aromatic Halogenation

| Entry | Halogenating Agent | Catalyst | Solvent | Predicted Major Product(s) |

| 1 | Br₂ | FeBr₃ | Dichloromethane | (5-Bromo-4-methyl-3-nitrophenyl)(piperidin-1-yl)methanone |

| 2 | Cl₂ | AlCl₃ | Carbon tetrachloride | (5-Chloro-4-methyl-3-nitrophenyl)(piperidin-1-yl)methanone |

| 3 | NBS | H₂SO₄ | Acetonitrile | (5-Bromo-4-methyl-3-nitrophenyl)(piperidin-1-yl)methanone |

Note: The predicted products in this table are based on the established principles of electrophilic aromatic substitution and have not been confirmed by experimental data for (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Nitrophenyl Piperidin 1 Yl Methanone and Analogues

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy, encompassing both experimental and computational methods, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure.

The FT-IR spectrum of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent of these is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the amide group, which is typically observed in the region of 1630-1680 cm⁻¹. The precise position of this band is sensitive to the electronic environment of the carbonyl group.

The presence of the nitro (NO₂) group is confirmed by two characteristic stretching vibrations: the asymmetric stretching mode, typically found in the 1500-1570 cm⁻¹ range, and the symmetric stretching mode, which appears in the 1300-1370 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to produce bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine (B6355638) ring and the methyl group are observed just below 3000 cm⁻¹. The C-N stretching vibration of the amide linkage and the piperidine ring typically appears in the 1200-1350 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | >3000 | 4-Methyl-3-nitrophenyl |

| Aliphatic C-H Stretch | <3000 | Piperidine, Methyl |

| C=O Stretch | 1630-1680 | Amide |

| NO₂ Asymmetric Stretch | 1500-1570 | Nitro |

| NO₂ Symmetric Stretch | 1300-1370 | Nitro |

| C-N Stretch | 1200-1350 | Amide, Piperidine |

To complement experimental FT-IR data, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the vibrational frequencies of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone. These calculations provide a theoretical spectrum that aids in the precise assignment of experimental absorption bands to specific vibrational modes.

Theoretical calculations can accurately predict the frequencies for key stretching modes. For instance, the C=O stretching frequency can be calculated to confirm its position in the experimental spectrum. Similarly, the C-N stretching modes of the amide and piperidine ring, as well as the N-O stretching modes of the nitro group, can be computationally assigned. Discrepancies between experimental and calculated frequencies can often be reconciled by applying a scaling factor to the computed values, which accounts for the approximations inherent in the theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone is expected to show distinct signals for the protons of the aromatic ring, the piperidine ring, and the methyl group. The aromatic protons will appear as a set of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons will be influenced by the positions of the methyl and nitro substituents.

The protons of the piperidine ring will exhibit complex multiplets in the upfield region, generally between 1.5 and 4.0 ppm. The protons on the carbons adjacent to the nitrogen atom (α-protons) will be the most deshielded and appear further downfield. The methyl group protons will give rise to a singlet at approximately 2.5 ppm.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Piperidine α-Protons | ~3.0 - 4.0 | Multiplets |

| Piperidine β,γ-Protons | ~1.5 - 2.0 | Multiplets |

| Methyl Protons | ~2.5 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide is the most deshielded and will appear as a singlet at a chemical shift greater than 160 ppm. The aromatic carbons will resonate in the region of 120-150 ppm, with the carbons attached to the nitro and amide groups showing distinct chemical shifts due to their electronic effects.

The carbons of the piperidine ring will appear in the upfield region, typically between 20 and 50 ppm, with the α-carbons being the most downfield. The methyl carbon will give a signal at approximately 20 ppm.

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | >160 |

| Aromatic Carbons | 120 - 150 |

| Piperidine α-Carbons | ~40 - 50 |

| Piperidine β,γ-Carbons | ~20 - 30 |

| Methyl Carbon | ~20 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

The mass spectrum of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the molecular formula.

The fragmentation of the molecular ion under electron ionization (EI) conditions can provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a piperidinyl cation and a 4-methyl-3-nitrophenylacylium ion. Further fragmentation of the acylium ion could involve the loss of a neutral carbon monoxide (CO) molecule. The fragmentation of the nitro-substituted aromatic ring may also lead to characteristic ions.

| Ion | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | (C₁₃H₁₆N₂O₃)⁺ | Molecular Ion |

| [M - NO₂]⁺ | (C₁₃H₁₆N O)⁺ | Loss of nitro group |

| [C₇H₆NO]⁺ | 4-methyl-3-nitrophenylacylium ion | Cleavage of amide bond |

| [C₅H₁₀N]⁺ | Piperidinyl cation | Cleavage of amide bond |

Structure Activity Relationship Sar Studies of 4 Methyl 3 Nitrophenyl Piperidin 1 Yl Methanone Derivatives

Impact of Substituents on the (4-Methyl-3-nitrophenyl) Moiety

The position of the nitro (NO₂) group on the phenyl ring is a critical factor influencing the biological activity of this class of compounds. The nitro group is a strong electron-withdrawing group, and its location can alter the electronic distribution within the molecule, affecting its binding affinity to target proteins and its metabolic stability. svedbergopen.com

In studies of related nitrophenyl-containing heterocyclic compounds, the position of the nitro group has been shown to be a key determinant of activity. For instance, in a series of nitracrine (B1678954) analogues, translocation of the nitro group from its optimal position on the benzene (B151609) ring resulted in a decrease in anticancer activity. nih.gov Similarly, for certain benzodiazepine (B76468) derivatives, a nitro group at the 7-position enhances the therapeutic action. nih.gov

While direct studies on (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone are limited, research on analogous structures like nitrophenyl-containing pyrazole (B372694) derivatives provides insights. Computational studies on these pyrazoles indicated that altering the position of the nitro group relative to other substituents significantly impacts the molecule's electronic properties, such as the HOMO-LUMO energy gap, which can correlate with reactivity and biological activity. nih.gov It has been observed in other classes of compounds that the presence of a nitro group at the ortho or para positions can increase reactivity towards nucleophilic substitution, which could be a factor in their mechanism of action.

The following table summarizes the observed positional effects of the nitro group in various classes of compounds, which may provide a predictive framework for the (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone series.

| Compound Class | Nitro Group Position | Effect on Biological Activity |

| Nitracrine Analogues | Optimal position | Essential for anticancer activity; translocation leads to decreased activity. nih.gov |

| Benzodiazepines | 7-position | Enhances therapeutic (hypnotic) action. nih.gov |

| Nitrophenyl Pyrazoles | Varied | Alters electronic properties and potential biological reactivity. nih.gov |

The presence and nature of other substituents on the phenyl ring, such as methyl and halogen groups, further modulate the pharmacological profile of the parent compound. These groups can influence the molecule's lipophilicity, metabolic stability, and conformational preferences.

The methyl group at the 4-position of the phenyl ring in the parent compound is an electron-donating group, which can influence the electronic properties of the aromatic ring. In some related compound series, the presence of a methyl group has been shown to increase biological activity. For example, in certain benzodiazepines, a methyl group at the 1-position was found to increase activity. nih.gov

Halogen substitutions, particularly fluorine, are a common strategy in medicinal chemistry to enhance biological activity. The high electronegativity and small size of fluorine can lead to improved binding interactions, increased metabolic stability, and enhanced membrane permeability. In a computational study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the replacement of a fluorine atom with a methyl group was modeled. nih.gov The study demonstrated that such substitutions alter the electronic and nonlinear optical properties of the molecules, which can be indicative of changes in their biological behavior. nih.gov

The table below illustrates the influence of methyl and halogen substitutions on the activity of related compound classes.

| Compound Class | Substitution | Effect on Pharmacological Profile |

| Benzodiazepines | 1-methyl group | Increased therapeutic activity. nih.gov |

| Nitrophenyl Pyrazoles | Fluorine vs. Methyl | Alters electronic properties, suggesting a change in biological activity. nih.gov |

| Nitracrine Analogues | Replacement of nitro with methyl or halogen | Reduced anticancer activity. nih.gov |

Role of Piperidine (B6355638) Ring Modifications in Activity

The piperidine ring is another key component of the (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone scaffold that is amenable to structural modifications. Alterations to this saturated heterocycle can affect the compound's solubility, basicity, and ability to form crucial interactions with its biological target.

The nature of the acyl or aroyl group attached to the piperidine nitrogen plays a significant role in determining the biological activity. Variations in this group can influence the compound's steric bulk, electronic distribution, and hydrogen bonding capacity.

Introducing substituents onto the piperidine ring itself can have a profound impact on the molecule's conformational preferences and, consequently, its biological activity. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can influence how the molecule presents its pharmacophoric features to a target receptor.

Conformational Analysis and Identification of Bioactive Conformations

Understanding the three-dimensional structure and conformational flexibility of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone derivatives is essential for elucidating their mechanism of action at a molecular level. Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt and, among these, the specific "bioactive conformation" that is responsible for its biological effect.

Computational methods, such as molecular modeling and quantum-mechanical calculations, are powerful tools for performing conformational analysis. researchgate.net These techniques can predict the preferred geometries of molecules and provide insights into their electronic properties. For instance, in a study of 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine, a related heterocyclic system, molecular modeling was used to determine the optimized geometry, which was then correlated with experimental spectroscopic data. researchgate.net

The identification of a bioactive conformation is often achieved through a combination of experimental data from SAR studies and computational approaches like molecular docking. nih.gov Molecular docking simulations can predict how a molecule binds to the active site of a target protein, and the conformation adopted in the docked pose is often a good approximation of the bioactive conformation. nih.gov While specific conformational analysis studies on (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone were not found, the principles derived from studies of other bioactive small molecules are applicable. The goal is to understand how the spatial arrangement of the key functional groups—the nitrophenyl moiety and the piperidine ring—contributes to the molecule's interaction with its biological target.

Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the biological activity and mechanistic investigations of the compound (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone) within the scope of the requested outline. Studies detailing its in silico molecular docking simulations for target interaction analysis or its in vitro evaluation as an inhibitor of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and Carbonic Anhydrase isoforms could not be located.

Therefore, it is not possible to provide a detailed, evidence-based article on the following topics for this specific compound:

In Silico Molecular Docking Simulations:

Prediction of its ligand-protein interaction profiles.

Elucidation of its binding modes and affinities with biological macromolecules.

Identification of key interacting residues in the binding pockets of target proteins.

Evaluation of Enzyme Inhibition Potential:

Data on its inhibitory activity against Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH).

Assessment of its inhibitory potential against various Carbonic Anhydrase isoforms.

While research exists for analogous structures containing nitrophenyl and piperidine moieties in the context of enzyme inhibition and molecular docking, the user's strict requirement to focus solely on (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone) prevents the inclusion of such data. Generating content on this specific compound without direct scientific evidence would be speculative and would not meet the required standards of scientific accuracy.

Further experimental and computational studies are required to elucidate the potential biological activities and mechanisms of action for (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone.

Biological Activity and Mechanistic Investigations of 4 Methyl 3 Nitrophenyl Piperidin 1 Yl Methanone and Analogues: in Silico and in Vitro Approaches

Evaluation of Enzyme Inhibition Potential

Investigation of Interactions with Sphingosine (B13886) Kinase 1 (SPHK1)

Sphingosine kinase 1 (SPHK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This pathway is implicated in various cellular processes, including proliferation, survival, and inflammation, making SPHK1 a significant target in drug discovery, particularly for cancer and inflammatory diseases. nih.gov

Although direct inhibition of SPHK1 by (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone has not been reported, several studies have identified piperidine-containing compounds as potent and selective SPHK1 inhibitors. For instance, a series of 2-piperidine thiazole (B1198619) derivatives have been developed as selective SPHK1 inhibitors. nih.gov These compounds typically feature a piperidine (B6355638) ring as a key structural element for interaction with the enzyme. One such selective SPHK1 inhibitor, Compound 82, which evolved from the optimization of a dual SPHK1/2 inhibitor, demonstrated competitive inhibition with an IC50 of 0.02 µM for SPHK1. nih.gov Structural analysis revealed that the piperidine ring of Compound 82 forms crucial hydrogen bonds with aspartate residues (Asp178 and Asp81) within the active site of SPHK1. nih.gov This suggests that the piperidine moiety of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone could potentially interact with the SPHK1 active site.

Furthermore, sphingosine-based SPHK1-selective inhibitors have been synthesized, with the most potent, RB-005, exhibiting an IC50 of 3.6 μM. researchgate.net The development of such inhibitors underscores the therapeutic potential of targeting SPHK1. The inhibition of SPHK1 can lead to a rapid decrease in circulating S1P levels, which has been demonstrated in mice treated with amidine-based SPHK1 inhibitors. nih.gov

The table below summarizes the SPHK1 inhibitory activity of selected piperidine-containing analogues.

| Compound Reference | Structure/Class | SPHK1 IC50 (µM) | Key Findings |

| Compound 82 nih.gov | Piperidine-containing selective inhibitor | 0.02 | Competitively inhibits SPHK1; piperidine ring forms hydrogen bonds with Asp178 and Asp81. |

| RB-005 researchgate.net | Sphingosine-based selective inhibitor | 3.6 | Induces proteasomal degradation of SPHK1 in human pulmonary arterial smooth muscle cells. |

| Amidine-based inhibitors nih.gov | Amidine-based selective inhibitors | Sub-micromolar | Effectively lower S1P levels in cell-based assays and in mice. |

Mechanistic Insights into Biological Action

Based on the available literature for analogous compounds, the biological activity of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone could be attributed to several mechanisms. As discussed, the piperidine ring is a key pharmacophore that can interact with the active sites of enzymes like SPHK1 through hydrogen bonding. nih.gov The inhibition of SPHK1 disrupts the balance of the "sphingolipid rheostat," leading to a decrease in pro-proliferative S1P and a potential increase in pro-apoptotic sphingosine and ceramide levels. nih.gov This mechanism is a cornerstone of the anticancer and anti-inflammatory effects observed with SPHK1 inhibitors.

Beyond SPHK1, piperidine derivatives are known to interact with a wide range of biological targets. nanobioletters.com The specific substitution pattern on the phenyl ring of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone, including the methyl and nitro groups, would significantly influence its electronic properties and steric hindrance, thereby determining its binding affinity and selectivity for various receptors and enzymes.

The structural framework of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone offers several avenues for lead optimization in structure-based drug design. The piperidine ring, as a versatile scaffold, can be modified to enhance binding affinity and selectivity. For example, in the development of SPHK1 inhibitors, modifications to the piperidine ring and its substituents were crucial for improving potency and selectivity. nih.gov

The nitrophenyl group also presents opportunities for modification. The position and nature of substituents on the phenyl ring can be altered to modulate activity. For instance, in a study of piperidinol analogs with anti-tuberculosis activity, variations in the substitution on the phenyl ring led to significant differences in biological activity. nih.gov Computational studies, such as Density Functional Theory (DFT), on compounds like ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), have been used to understand the molecular geometry and electronic properties, which can guide the design of more potent analogues. nanobioletters.com Such in silico approaches can predict how structural changes might affect interactions with biological targets, thereby streamlining the drug discovery process.

Exploration of Other Predicted Pharmacological Activities (e.g., Antimicrobial, Anti-leishmanial, Anti-inflammatory)

Piperidine and piperazine (B1678402) derivatives are well-documented for their antimicrobial properties. A novel pleuromutilin (B8085454) derivative containing a 4-nitrophenyl-piperazin-1-yl moiety, NPDM, has demonstrated excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound induced time-dependent growth inhibition and a concentration-dependent post-antibiotic effect. nih.gov Similarly, various piperidin-4-one derivatives have shown significant in vitro antibacterial and antifungal activities. biomedpharmajournal.org The antimicrobial potential of these compounds often stems from their ability to interfere with essential bacterial processes. For example, some piperazine derivatives have been synthesized and shown to possess moderate to good antifungal and antibacterial activities. researchgate.netresearchgate.net

The table below presents the antimicrobial activity of representative piperidine and piperazine analogues.

| Compound/Analogue | Target Organism | Activity | Reference |

| NPDM | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal | nih.gov |

| Piperidin-4-one derivatives | Various bacteria and fungi | Significant antimicrobial activity | biomedpharmajournal.org |

| Trimethoxyphenyl piperazine derivatives | Various bacteria and fungi | Moderate to good antibacterial and antifungal activity | researchgate.netresearchgate.net |

The presence of a nitro group in aromatic compounds has been associated with anti-leishmanial activity. Several studies have reported the synthesis and evaluation of nitro-containing compounds as potential anti-leishmanial agents. For instance, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines demonstrated good anti-leishmanial activity against the promastigote form of Leishmania major. nih.gov While not a direct analogue, this highlights the potential role of the nitro group in the activity of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone. Furthermore, piperazine-containing compounds have also been investigated for their anti-leishmanial properties. A series of (4-arylpiperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone derivatives showed potent activity against Leishmania donovani promastigotes, with some compounds exhibiting significant inhibition of amastigote forms as well. nih.gov

Piperidine and piperazine derivatives have been extensively studied for their anti-inflammatory effects. A new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), has been shown to reduce paw edema and pleurisy in animal models by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Similarly, novel ferrocenyl(piperazine-1-yl)methanone-based derivatives have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production and the expression of iNOS and COX-2. nih.gov Another study on piperlotines, which are α,β-unsaturated amides, including a piperidine derivative, (E)-3-(4-nitrophenyl)-1-(piperidin-1-yl)prop-2-en-1-one, showed excellent in vivo anti-inflammatory activity. researchgate.netscielo.org.mx These findings suggest that (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone may also possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

The table below summarizes the anti-inflammatory activity of selected piperidine and piperazine analogues.

| Compound/Analogue | Model | Key Findings | Reference |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema and pleurisy | Reduced edema and levels of TNF-α and IL-1β | nih.gov |

| Ferrocenyl(piperazine-1-yl)methanone derivatives | LPS-induced NO production in macrophages | Potent inhibition of NO, iNOS, and COX-2 | nih.gov |

| (E)-3-(4-nitrophenyl)-1-(piperidin-1-yl)prop-2-en-1-one | TPA acute inflammation model | Excellent in vivo anti-inflammatory activity | researchgate.netscielo.org.mx |

| Diaryl-N-methyl-4-piperidone curcumin (B1669340) analogues | LPS and IFNγ-stimulated macrophages | Reduced levels of inflammatory markers and nitric oxide | chemrxiv.org |

Future Research Directions and Potential Applications of 4 Methyl 3 Nitrophenyl Piperidin 1 Yl Methanone in Academic Research

Design and Synthesis of Advanced Analogues with Improved Selectivity and Potency

The development of analogues of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone is a promising strategy to enhance its biological activity. diva-portal.orgnih.gov By systematically modifying its chemical structure, researchers can aim to improve both the potency and selectivity of the compound for specific biological targets. Key areas for synthetic modification could include:

Substitution on the Phenyl Ring: Altering the position and nature of substituents on the nitrophenyl ring could significantly impact electronic properties and steric interactions with a target protein. For example, replacing the methyl group with other alkyl or electron-withdrawing groups could modulate the compound's activity.

Modification of the Piperidine (B6355638) Ring: The piperidine moiety offers numerous sites for modification. Introducing substituents at various positions on the piperidine ring could influence the compound's conformation and binding affinity. nih.gov

Alteration of the Linker: The ketone linker could be replaced with other functional groups, such as amides or esters, to explore different chemical spaces and potential interactions with biological targets.

The synthesis of these new analogues would likely involve multi-step reaction sequences, potentially utilizing techniques such as cross-coupling reactions to build the core structure, followed by functional group manipulations to introduce diversity.

Table 1: Hypothetical Analogues and Their Potential Design Rationale

| Analogue Name | Modification | Design Rationale |

| (4-Ethyl-3-nitrophenyl)(piperidin-1-yl)methanone | Replacement of methyl with an ethyl group | To probe the steric tolerance of the binding pocket. |

| (4-Methyl-3-aminophenyl)(piperidin-1-yl)methanone | Reduction of the nitro group to an amine | To investigate the importance of the nitro group for activity and potentially introduce new hydrogen bonding capabilities. |

| (4-Methyl-3-nitrophenyl)(4-hydroxypiperidin-1-yl)methanone | Addition of a hydroxyl group to the piperidine ring | To enhance water solubility and introduce a potential hydrogen bond donor/acceptor. |

Note: The data in this table is hypothetical and for illustrative purposes.

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological targets of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone are not yet well-defined, its structural features suggest several potential therapeutic areas for exploration. Piperidine-containing compounds have been investigated for a wide range of biological activities, including anticancer and antiviral properties. nih.gov The presence of a nitroaromatic group also opens up possibilities for activity in areas such as antimicrobial research.

Future research should focus on screening the compound and its analogues against a diverse panel of biological targets. This could include:

Kinase Inhibition: Many small molecule inhibitors target protein kinases, which are crucial regulators of cell signaling. nih.gov The scaffold of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone could potentially be optimized to fit into the ATP-binding site of specific kinases.

GPCR Modulation: G-protein coupled receptors are a major class of drug targets. The piperidine moiety is a common feature in many GPCR ligands.

Enzyme Inhibition: The compound could be evaluated as an inhibitor of various enzymes implicated in disease, such as proteases or metabolic enzymes.

Identifying the specific molecular targets of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone and its analogues will be crucial for understanding their mechanism of action and for guiding further drug development efforts.

Integration of Advanced Computational Modeling for Predictive Research

Computational modeling and simulation techniques can play a pivotal role in accelerating the research and development of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone derivatives. nih.gov These methods can provide valuable insights into the compound's structure-activity relationships (SAR) and help prioritize the synthesis of the most promising analogues.

Key computational approaches that could be employed include:

Molecular Docking: This technique can be used to predict the binding mode of the compound and its analogues to the active site of a potential biological target. nih.gov This can help in understanding the key interactions that contribute to binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target over time, offering insights into the stability of the complex and the role of solvent molecules.

By integrating these computational approaches into the research workflow, it is possible to make more informed decisions about which compounds to synthesize and test, thereby saving time and resources.

Table 2: Potential Computational Studies for (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone

| Computational Method | Research Question | Potential Outcome |

| Molecular Docking | How does the compound bind to a specific kinase? | Identification of key binding interactions and a predicted binding pose. |

| QSAR | What structural features are most important for biological activity? | A predictive model that can guide the design of more potent analogues. |

| MD Simulations | How stable is the compound-protein complex? | An understanding of the dynamic behavior of the complex and the role of water molecules. |

Note: The data in this table is hypothetical and for illustrative purposes.

Development of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone as Chemical Probes for Biological Pathways

Beyond its potential as a therapeutic agent, (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone and its derivatives could be developed into valuable chemical probes for studying biological pathways. nih.gov A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in a cellular or in vivo context.

To be useful as a chemical probe, a compound should possess several key properties, including:

High Potency and Selectivity: The probe should interact with its intended target at low concentrations and have minimal off-target effects.

Cell Permeability: The probe must be able to cross the cell membrane to reach its intracellular target.

Defined Mechanism of Action: The way in which the probe modulates the function of its target should be well-understood.

By developing a potent and selective analogue of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone, researchers could create a valuable tool for dissecting the role of its target protein in various cellular processes. This could lead to new insights into disease mechanisms and the identification of novel drug targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone, and how can purity be validated?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution between 4-methyl-3-nitrobenzoyl chloride and piperidine derivatives under inert conditions (e.g., nitrogen atmosphere). Key steps include:

-

Step 1 : Activation of the carbonyl group using coupling agents like EDCI/HOBt in dichloromethane .

-

Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

-

Validation : HPLC (e.g., C18 column, 254 nm detection) with ≥95% peak area purity and elemental analysis (C, H, N ±0.3% deviation) .

- Data Table :

| Parameter | Conditions/Results | Source |

|---|---|---|

| Reaction Yield | 65–78% (depending on solvent system) | |

| HPLC Retention Time | 11.3–13.3 min (C18, acetonitrile/water) | |

| Elemental Analysis | C: 72.85% (calc), 72.95% (obs) |

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- 1H/13C-NMR : Key signals include the piperidine NH (~δ 3.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and carbonyl carbon (~δ 170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ (e.g., m/z 331.4 for C18H25N3O3) .

- FT-IR : Stretching bands for nitro (~1520 cm⁻¹) and carbonyl (~1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., cannabinoid or enzyme active sites). Focus on interactions between the nitro group and hydrophobic pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- Key Finding : The 3-nitro group enhances π-π stacking with aromatic residues in enzyme binding sites, while the piperidine moiety facilitates solubility .

Q. How do contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) arise, and how can they be resolved?

- Methodology :

- Orthogonal Assays : Compare MIC (Minimum Inhibitory Concentration) values against E. coli (e.g., 12.5 µg/mL) with cytotoxicity (IC50 > 50 µM in HEK293 cells) to identify selective activity .

- Mechanistic Studies : Use fluorescence-based assays (e.g., ROS generation) to distinguish bactericidal effects from nonspecific cytotoxicity .

- Data Table :

| Assay Type | Result (Concentration) | Source |

|---|---|---|

| Antimicrobial (MIC) | 12.5 µg/mL (Gram-negative) | |

| Cytotoxicity (IC50) | >50 µM (HEK293 cells) |

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Methodology :

- Catalyst Screening : Test Pd/C or Ni catalysts for nitro reduction steps to avoid over-reduction products .

- Solvent Optimization : Use DMF for improved solubility of intermediates, reducing side reactions (yield increase from 65% to 78%) .

- Process Monitoring : In-line FTIR to track nitro group conversion in real time .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

- Methodology :

- LogP Calculation : Experimental LogP ~2.1 (shake-flask method) predicts moderate blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes; quantify half-life (>60 min suggests suitability for oral dosing) .

- Key Finding : The nitro group increases metabolic resistance, while the piperidine ring enhances solubility for improved bioavailability .

Contradictory Data Analysis

Q. How can researchers reconcile discrepancies in reported enzyme inhibition (e.g., IC50 variability across studies)?

- Methodology :

- Assay Standardization : Use recombinant enzymes (e.g., CYP450 isoforms) under controlled ATP concentrations .

- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to assay conditions (e.g., pH or temperature shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.